Arry-380

Vue d'ensemble

Description

Il s'agit d'un inhibiteur réversible, compétitif avec l'ATP, ayant une puissance nanomolaire contre ErbB2, à la fois in vitro et dans des essais cellulaires . Ce composé a montré une excellente activité dans de nombreux modèles tumoraux, notamment les carcinomes du sein, de l'ovaire et de l'estomac .

Applications De Recherche Scientifique

ARRY-380 has been extensively studied for its potential in treating cancers that overexpress the ErbB2 receptor, such as breast, ovarian, and gastric cancers . It has shown significant tumor growth inhibition in various mouse tumor models and has demonstrated combinability with other cancer therapies such as trastuzumab, docetaxel, and bevacizumab . The compound’s ability to selectively inhibit ErbB2 makes it a valuable tool in cancer research and therapy, particularly for HER2-positive cancers .

Mécanisme D'action

Target of Action

The primary target of Arry-380 is ErbB2 , also known as HER2 . ErbB2 is a receptor tyrosine kinase that plays a major role in controlling cell growth and differentiation . Overexpression of ErbB2 is associated with multiple human tumors of epithelial origin, most notably in breast, ovarian, and stomach cancers .

Mode of Action

This compound is a reversible, ATP-competitive inhibitor with nanomolar potency against ErbB2 . It inhibits the phosphorylation of ErbB2 in both in vitro and in cell-based assays .

Biochemical Pathways

This compound potently inhibits the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to apoptosis, or programmed cell death .

Pharmacokinetics

This compound has excellent in vivo and in vitro ADME properties . It exhibits dose-proportional exposure in rodents and primates, indicating predictable pharmacokinetics . The half-life of this compound is approximately 5.38 hours .

Result of Action

This compound induces apoptosis and inhibits the growth of ErbB2-positive cells in vitro . In vivo, it significantly inhibits tumor growth in a variety of HER2-dependent tumor xenograft models, including breast, ovarian, and gastric carcinoma models . It has demonstrated significant dose-related tumor growth inhibition and significant regressions in these models .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the presence of other drugs can affect its efficacy. Studies have shown that this compound demonstrates excellent single agent activity and combinability with trastuzumab, docetaxel, or bevacizumab in breast and ovarian carcinoma models .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour ARRY-380 ne sont pas décrites de manière approfondie dans les sources publiquement disponibles. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation d'un petit inhibiteur de tyrosine kinase moléculaire . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse afin d'assurer un rendement élevé et une pureté élevée, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

ARRY-380 subit principalement des réactions typiques des petits inhibiteurs moléculaires, telles que la liaison au site de liaison de l'ATP du récepteur ErbB2. Il s'agit d'un inhibiteur réversible, ce qui signifie qu'il peut se lier et se dissocier du récepteur . Le composé ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions physiologiques. Le principal produit formé à partir de son interaction avec ErbB2 est l'inhibition de la phosphorylation du récepteur, ce qui inhibe à son tour les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires .

Applications de la Recherche Scientifique

This compound a été largement étudié pour son potentiel dans le traitement des cancers qui surexpriment le récepteur ErbB2, tels que les cancers du sein, de l'ovaire et de l'estomac . Il a montré une inhibition significative de la croissance tumorale dans divers modèles de tumeurs murines et a démontré une combinabilité avec d'autres thérapies anticancéreuses telles que le trastuzumab, le docétaxel et le bévacizumab . La capacité du composé à inhiber sélectivement ErbB2 en fait un outil précieux dans la recherche et la thérapie contre le cancer, en particulier pour les cancers HER2-positifs .

Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement l'activité tyrosine kinase du récepteur ErbB2. Il se lie au site de liaison de l'ATP du récepteur, empêchant l'ATP de se lier et inhibant ainsi la phosphorylation du récepteur . Cette inhibition bloque les voies de signalisation en aval, telles que les voies PI3K/AKT et MAPK, qui sont impliquées dans la prolifération et la survie cellulaires . En inhibant ces voies, this compound induit l'apoptose et inhibe la croissance tumorale .

Comparaison Avec Des Composés Similaires

ARRY-380 est similaire à d'autres inhibiteurs d'ErbB2 tels que le lapatinib et le tucatinib. Il est unique par sa forte sélectivité pour ErbB2 par rapport à d'autres tyrosine kinases, telles que l'EGFR . Cette sélectivité réduit la probabilité d'effets hors cible et de toxicités associées. Le lapatinib, par exemple, inhibe à la fois ErbB2 et EGFR, ce qui peut entraîner une augmentation des effets secondaires . Le tucatinib inhibe également sélectivement ErbB2 mais a une structure chimique et un profil pharmacocinétique différents de ceux d'this compound .

Propriétés

IUPAC Name |

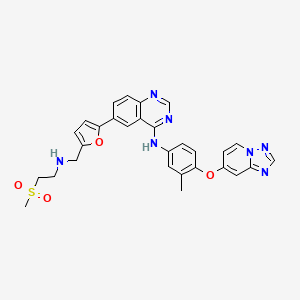

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239555 | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937265-83-3 | |

| Record name | ARRY-380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]

A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]

A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]

A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]

A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.

A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.

A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)